molecular formula C24H27BrN2O3S B13407210 Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate

Cat. No.: B13407210
M. Wt: 503.5 g/mol
InChI Key: AXISAVJTIQLMKI-UHFFFAOYSA-N
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Description

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is notable for its unique structure, which includes a bromine atom, a pyrrole ring, and a phenylthio group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may utilize automated synthesis machines that can handle complex multi-step reactions. The process often involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C24H27BrN2O3S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H27BrN2O3S/c1-3-30-24(29)22-20(15-31-16-9-5-4-6-10-16)26(2)19-13-18(25)23(28)17(21(19)22)14-27-11-7-8-12-27/h4-6,9-10,13,28H,3,7-8,11-12,14-15H2,1-2H3

InChI Key

AXISAVJTIQLMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCC3)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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